molecular formula C11H12O B14670908 Benzene, [1-(2-propenyloxy)ethenyl]- CAS No. 40815-73-4

Benzene, [1-(2-propenyloxy)ethenyl]-

Cat. No.: B14670908
CAS No.: 40815-73-4
M. Wt: 160.21 g/mol
InChI Key: MZONMYOSAYHGAC-UHFFFAOYSA-N
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Description

Benzene, [1-(2-propenyloxy)ethenyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a [1-(2-propenyloxy)ethenyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [1-(2-propenyloxy)ethenyl]- typically involves the reaction of benzene with [1-(2-propenyloxy)ethenyl] halides under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, [1-(2-propenyloxy)ethenyl]- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, [1-(2-propenyloxy)ethenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, [1-(2-propenyloxy)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [1-(2-propenyloxy)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

40815-73-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-prop-2-enoxyethenylbenzene

InChI

InChI=1S/C11H12O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2

InChI Key

MZONMYOSAYHGAC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=C)C1=CC=CC=C1

Origin of Product

United States

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